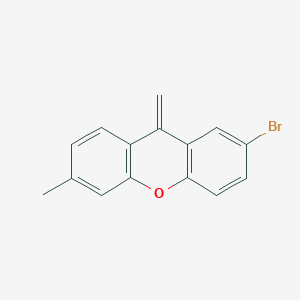

2-bromo-6-methyl-9-methylene-9H-xanthene

Description

The Unique Structural Features and Reactivity of 9-Methylene-9H-xanthene Derivatives

The introduction of an exocyclic methylene (B1212753) group at the 9-position of the xanthene core, creating 9-methylene-9H-xanthene derivatives, significantly alters the electronic and reactive properties of the molecule. This exocyclic double bond is a key structural feature, introducing a localized site of high electron density and reactivity. The carbon-carbon double bond is held in a rigid framework, which can influence its accessibility to reagents.

The reactivity of the 9-methylene group is characteristic of an electron-rich alkene. It is susceptible to electrophilic attack, where an electrophile is drawn to the pi-electron cloud of the double bond. chemistrystudent.comchemistrysteps.com This can lead to a variety of addition reactions. Furthermore, the double bond can participate in cycloaddition reactions, such as Diels-Alder reactions, with suitable dienes or dienophiles. orientjchem.orgresearchgate.net The rigid structure of the xanthene backbone can impart stereochemical control in such reactions.

Rationale for Investigating Halogenated and Alkylated Xanthene Scaffolds

The strategic placement of halogen and alkyl substituents on the xanthene scaffold is a common approach in chemical synthesis to modulate the properties of the parent molecule.

Halogenation , such as the introduction of a bromine atom, can have several effects. Halogens are known to influence the electronic properties of aromatic rings through inductive and resonance effects. This can alter the reactivity of the scaffold and its photophysical characteristics. In the context of medicinal chemistry, halogens can increase lipophilicity, potentially improving membrane permeability, and can participate in halogen bonding, a type of non-covalent interaction that can enhance binding to biological targets. nih.govresearchgate.netmdpi.com Studies on halogenated xanthene dyes have shown that the number and position of halogen substituents can impact their photobactericidal activity. researchgate.net

Alkylation , the addition of an alkyl group like methyl, also modifies the molecule's properties. Alkyl groups are electron-donating and can increase the electron density of the aromatic system. They also add steric bulk, which can influence the molecule's shape and its interactions with other molecules. In drug design, alkyl groups can be used to fill hydrophobic pockets in protein binding sites, thereby enhancing potency and selectivity. acs.org

The combination of both halogen and alkyl groups, as in 2-bromo-6-methyl-9-methylene-9H-xanthene, allows for a fine-tuning of these properties, making such compounds interesting targets for synthesis and investigation.

Scope and Objectives of Research on this compound

While specific research on this compound is not extensively documented in publicly available literature, the study of this molecule serves as a model to understand the interplay of its constituent parts. The objectives of investigating such a compound would typically include:

Development of a synthetic route: Devising an efficient and regioselective synthesis is the first step in studying any new compound. This would likely involve a multi-step process to introduce the desired substituents onto the xanthene core and then create the 9-methylene group.

Structural and Spectroscopic Characterization: A thorough analysis using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry would be essential to confirm the structure and understand its electronic and geometric features.

Investigation of Reactivity: Studying the reactions of the exocyclic double bond and the aromatic rings would provide insights into the chemical behavior of this class of compounds. This could involve exploring its susceptibility to electrophilic addition, oxidation, and cycloaddition reactions.

Evaluation of Potential Applications: Based on the properties of known xanthene derivatives, research would likely extend to exploring the potential of this compound as a fluorescent probe, a building block for more complex molecules, or as a biologically active agent.

Detailed Research Findings

Given the limited direct information on this compound, the following sections on its synthesis and properties are based on established principles of organic chemistry and data from analogous compounds.

Plausible Synthetic Pathway

A logical synthetic approach to this compound would likely begin with the construction of a correspondingly substituted 9H-xanthen-9-one (xanthone) precursor, followed by the conversion of the carbonyl group to a methylene group.

Step 1: Synthesis of 2-bromo-6-methyl-9H-xanthen-9-one

The synthesis of the xanthone (B1684191) precursor could be achieved through a Friedel-Crafts reaction. nih.govd-nb.infonih.govbeilstein-archives.orgmdpi.com The regiochemistry of electrophilic substitution on the xanthone nucleus is directed by the existing oxygen atom and carbonyl group. A plausible, though not definitively documented, route could involve the bromination and methylation of a suitable precursor. The precise order of these steps would be critical to achieving the desired 2,6-substitution pattern.

Step 2: Conversion to this compound via the Wittig Reaction

The Wittig reaction is a widely used and reliable method for converting ketones and aldehydes to alkenes. masterorganicchemistry.comorganic-chemistry.orgwikipedia.orgudel.edulibretexts.org In this case, 2-bromo-6-methyl-9H-xanthen-9-one would be treated with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). The ylide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the xanthone. This leads to the formation of a four-membered oxaphosphetane intermediate, which then collapses to form the desired alkene (this compound) and triphenylphosphine (B44618) oxide as a byproduct.

| Reaction Step | Reagents and Conditions | Product |

| 1. Precursor Synthesis | Friedel-Crafts acylation/alkylation and bromination of a suitable aromatic precursor. | 2-bromo-6-methyl-9H-xanthen-9-one |

| 2. Olefination | Methylenetriphenylphosphorane (Ph₃P=CH₂) in an aprotic solvent like THF. | This compound |

Spectroscopic Data (Predicted)

The following tables outline the predicted spectroscopic data for this compound, based on typical values for similar structures. rsc.orggithub.iorsc.orgcaltech.eduwiley.comnetlify.appchemicalbook.combeilstein-journals.orgmdpi.com

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic Protons | 7.0 - 8.0 | Multiplets | The exact shifts and coupling patterns would depend on the electronic effects of the bromo and methyl groups. |

| Methylene Protons (=CH₂) | 5.0 - 5.5 | Singlet | The two protons of the exocyclic methylene group are expected to be in a similar chemical environment, likely resulting in a singlet. |

| Methyl Protons (-CH₃) | 2.3 - 2.6 | Singlet | A singlet is expected for the three equivalent protons of the methyl group. |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| Aromatic Carbons | 110 - 155 | The carbon attached to the oxygen atom would be the most downfield, while the carbon attached to the bromine would also be significantly shifted. |

| Quaternary Carbon (C9) | 140 - 150 | The sp² hybridized carbon of the xanthene ring that is part of the exocyclic double bond. |

| Methylene Carbon (=CH₂) | 100 - 115 | The sp² hybridized carbon of the exocyclic methylene group. |

| Methyl Carbon (-CH₃) | 20 - 25 | A typical chemical shift for an aromatic methyl group. |

Reactivity of the 9-Methylene Group

The exocyclic double bond is the most reactive site in this compound. Its reactivity is expected to be characteristic of an alkene.

Electrophilic Addition: The double bond can readily undergo addition reactions with electrophiles such as hydrogen halides (HX) and halogens (X₂). chemguide.co.uksavemyexams.comlibretexts.org The addition would likely follow Markovnikov's rule, where the hydrogen atom of HX adds to the carbon atom of the double bond that has more hydrogen atoms (in this case, the exocyclic methylene carbon).

Cycloaddition Reactions: The 9-methylene group can act as a dienophile in Diels-Alder reactions with conjugated dienes. rsc.orgresearchgate.net The rigid xanthene framework could potentially lead to high stereoselectivity in these reactions.

Structure

3D Structure

Properties

Molecular Formula |

C15H11BrO |

|---|---|

Molecular Weight |

287.15 g/mol |

IUPAC Name |

2-bromo-6-methyl-9-methylidenexanthene |

InChI |

InChI=1S/C15H11BrO/c1-9-3-5-12-10(2)13-8-11(16)4-6-14(13)17-15(12)7-9/h3-8H,2H2,1H3 |

InChI Key |

SATHLEFBWAXBAE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C)C3=C(O2)C=CC(=C3)Br |

Origin of Product |

United States |

Chemical Reactivity and Advanced Transformations of 2 Bromo 6 Methyl 9 Methylene 9h Xanthene

Reactions at the Bromine Moiety (C-2 Position)

The bromine atom at the C-2 position of the xanthene core is a versatile functional handle, primarily for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forging C-C bonds and are highly effective for functionalizing aryl halides. nih.gov

The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov This reaction is widely used for creating biaryl linkages.

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. organic-chemistry.orgwikipedia.org This method is effective for introducing alkenyl substituents onto the xanthene scaffold. nih.gov The reaction typically exhibits high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org

The Sonogashira coupling is a method for forming a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.org This reaction is generally co-catalyzed by palladium and copper(I) complexes and requires a base, such as an amine. nih.govorganic-chemistry.orglibretexts.org It provides a direct route to aryl-alkyne derivatives.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System (Illustrative) | Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 6-methyl-2-phenyl-9-methylene-9H-xanthene |

| Heck | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | (E)-6-methyl-9-methylene-2-styryl-9H-xanthene |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 6-methyl-9-methylene-2-(phenylethynyl)-9H-xanthene |

Nucleophilic aromatic substitution (SNAr) on unactivated aryl halides like 2-bromo-6-methyl-9-methylene-9H-xanthene is typically challenging and requires harsh reaction conditions, such as high temperatures and the use of very strong nucleophiles. The electron-rich nature of the xanthene ring system does not favor the addition-elimination mechanism characteristic of SNAr reactions. Alternative pathways, such as those involving benzyne (B1209423) intermediates generated under strongly basic conditions, could potentially lead to substitution, though this often results in mixtures of regioisomers. For the xanthene core, specific activating groups or specialized reaction conditions would likely be necessary to achieve efficient substitution at the C-2 position.

Beyond palladium catalysis, the bromine moiety can be functionalized through other metal-mediated processes. A key strategy is lithium-halogen exchange, where treatment with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures generates a highly reactive aryllithium intermediate. This nucleophilic species can then be trapped with a wide variety of electrophiles to introduce diverse functional groups onto the xanthene skeleton. This two-step sequence allows for the installation of functionalities that are not readily accessible through cross-coupling methods.

Table 2: Metal-Mediated Functionalization via Lithiation

| Reagent Sequence | Electrophile | Functional Group Introduced | Product |

| 1. n-BuLi2. DMF | Dimethylformamide | Aldehyde (-CHO) | 6-methyl-9-methylene-9H-xanthene-2-carbaldehyde |

| 1. n-BuLi2. CO₂ | Carbon dioxide | Carboxylic acid (-COOH) | 6-methyl-9-methylene-9H-xanthene-2-carboxylic acid |

| 1. n-BuLi2. B(OMe)₃; then H₃O⁺ | Trimethyl borate | Boronic acid (-B(OH)₂) | (6-methyl-9-methylene-9H-xanthen-2-yl)boronic acid |

Reactivity of the 9-Methylene Group

The exocyclic double bond at the 9-position is an electron-rich alkene, making it susceptible to attack by electrophiles and a participant in various addition and cycloaddition reactions.

The 9-methylene group readily undergoes electrophilic addition reactions. A prominent example is hydroboration-oxidation, a two-step process that achieves the anti-Markovnikov hydration of the double bond. masterorganicchemistry.com In the first step, a borane (B79455) reagent like borane-tetrahydrofuran (B86392) complex (BH₃·THF) or 9-borabicyclo[3.3.1]nonane (9-BBN) adds across the double bond. organic-chemistry.orgd-nb.info The boron atom adds to the terminal methylene (B1212753) carbon (the less sterically hindered position), and the hydride adds to the C-9 position of the xanthene ring. libretexts.org Subsequent oxidation of the resulting organoborane intermediate, typically with hydrogen peroxide and base, replaces the boron atom with a hydroxyl group. masterorganicchemistry.com This sequence stereospecifically installs the hydrogen and hydroxyl groups in a syn fashion. libretexts.org

Table 3: Hydroboration-Oxidation of the 9-Methylene Group

| Reagent Sequence | Key Intermediate | Final Product |

| 1. BH₃·THF2. H₂O₂, NaOH | (2-bromo-6-methyl-9H-xanthen-9-yl)methylborane | (2-bromo-6-methyl-9H-xanthen-9-yl)methanol |

The 9-methylene group can act as the 2π-electron component (dienophile) in cycloaddition reactions, most notably the Diels-Alder reaction. researchgate.net When treated with a conjugated diene, a [4+2] cycloaddition can occur to construct a new six-membered ring fused to the xanthene core at the C-9 position, forming a spirocyclic system. The feasibility and rate of such reactions depend on the electronic nature of the diene partner. Electron-rich dienes would be expected to react more readily with the methylene group, although the reaction may require thermal or Lewis acid catalysis to proceed efficiently. This approach offers a powerful method for rapidly increasing molecular complexity. orientjchem.org

Table 4: Representative Cycloaddition Reaction

| Reaction Type | Diene Partner | Expected Product Structure |

| [4+2] Diels-Alder | Cyclopentadiene | 2'-bromo-6'-methyl-spiro[cyclopentane-1,9'-xanthene]-3-ene |

Oxidative Transformations of the 9-Methylene Group

The exocyclic double bond at the C-9 position represents a primary site for oxidative transformations. One of the most definitive reactions for such a moiety is ozonolysis, which results in the cleavage of the carbon-carbon double bond. sibran.ruiitk.ac.inbyjus.comwikipedia.org The reaction proceeds through the formation of an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide. Subsequent workup of the ozonide intermediate dictates the final product.

A reductive workup, typically employing reagents such as dimethyl sulfide (B99878) (DMS) or zinc dust, would cleave the ozonide to yield 2-bromo-6-methyl-9H-xanthen-9-one. Conversely, an oxidative workup with hydrogen peroxide would lead to the same ketone, as the other potential fragment (formaldehyde) would be oxidized to carbon dioxide and water. libretexts.org This transformation is a reliable method for converting the 9-methylene functionality into a carbonyl group, a common feature in many xanthene dyes and intermediates.

| Reaction | Reagents | Expected Product |

| Ozonolysis (Reductive Workup) | 1. O₃, CH₂Cl₂, -78 °C; 2. (CH₃)₂S | 2-bromo-6-methyl-9H-xanthen-9-one |

| Ozonolysis (Oxidative Workup) | 1. O₃, CH₂Cl₂, -78 °C; 2. H₂O₂ | 2-bromo-6-methyl-9H-xanthen-9-one |

Rearrangement Reactions Involving the 9-Methylene-9H-xanthene System

The 9-methylene-9H-xanthene scaffold is susceptible to skeletal rearrangements, particularly under acidic conditions, analogous to the Wagner-Meerwein rearrangement observed in related systems. cdnsciencepub.comresearchgate.netcdnsciencepub.com Protonation of the exocyclic double bond of this compound by a strong acid would generate a resonance-stabilized tertiary carbocation at the C-9 position.

This highly electrophilic center can trigger a 1,2-shift of one of the adjacent aryl groups of the xanthene core. wikipedia.orgresearchgate.net This rearrangement results in the expansion of the central six-membered pyran ring into a seven-membered oxepine ring. Subsequent deprotonation would yield a dibenz[b,f]oxepine derivative. Such ring-expansion reactions are a known pathway for modifying the core structure of xanthenes and related polycyclic systems, offering a route to novel heterocyclic frameworks. cdnsciencepub.comcdnsciencepub.com

Transformations at the C-6 Methyl Group

Benzylic Functionalization and Side-Chain Derivatization

The methyl group at the C-6 position is benzylic and, therefore, is activated towards a variety of functionalization reactions, particularly those involving free-radical intermediates. libretexts.org

Benzylic Bromination: A classic transformation is the selective bromination of the methyl group using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or UV light. chemistrysteps.comchadsprep.com This reaction proceeds via a free-radical chain mechanism, where a bromine radical abstracts a benzylic hydrogen to form a resonance-stabilized benzyl (B1604629) radical. This radical then reacts with Br₂ (present in low concentration) to yield the 6-(bromomethyl) derivative. This product is a versatile intermediate for further nucleophilic substitutions.

Oxidation to Carboxylic Acid: The benzylic methyl group can be fully oxidized to a carboxylic acid using strong oxidizing agents. Reagents such as potassium permanganate (B83412) (KMnO₄) in a basic solution followed by acidic workup, or chromic acid (generated from CrO₃ and H₂SO₄), can effectively convert the methyl group into a carboxyl group, yielding 2-bromo-9-methylene-9H-xanthene-6-carboxylic acid. libretexts.orggoogle.com

| Transformation | Reagents | Product Functional Group |

| Benzylic Bromination | N-Bromosuccinimide (NBS), CCl₄, Δ or hν | -CH₂Br |

| Benzylic Oxidation | 1. KMnO₄, KOH, H₂O, Δ; 2. H₃O⁺ | -COOH |

General Reactivity of the Xanthene Core

Electrophilic Aromatic Substitutions on Unsubstituted Positions

Further electrophilic aromatic substitution on the xanthene core of 2-bromo-6-methyl-9H-xanthene is governed by the directing effects of the existing substituents. The ether oxygen is a powerful activating, ortho-, para-directing group. The methyl group at C-6 is also activating and ortho-, para-directing. In contrast, the bromine atom at C-2 is deactivating but still ortho-, para-directing.

Considering these effects:

Ring A (positions 1, 3, 4): The bromine at C-2 directs incoming electrophiles to positions 1 and 3. The ether oxygen strongly directs towards position 1 (para) and 3 (ortho). The combined effect suggests that position 3 is sterically more accessible and electronically favored for substitution.

Ring B (positions 5, 7, 8): The methyl group at C-6 directs incoming electrophiles to positions 5 and 7. The ether oxygen strongly directs to position 5 (ortho) and 7 (para). Therefore, positions 5 and 7 are both highly activated and likely sites for substitution.

A reaction such as nitration (using HNO₃/H₂SO₄) would likely lead to a mixture of products, with substitution occurring at the most activated and sterically accessible positions, primarily C-3, C-5, and C-7. scirp.orgmasterorganicchemistry.com

Ring Transformations and Scission Reactions

The central pyran ring of the xanthene core, which contains an ether linkage, can be cleaved under harsh conditions. cdnsciencepub.com Treatment with strong protic acids that have a potent nucleophilic counter-ion, such as hydrobromic acid (HBr) or hydroiodic acid (HI), can lead to the scission of one of the aryl-oxygen bonds. wikipedia.orgmasterorganicchemistry.comorgoreview.com

The mechanism involves the protonation of the ether oxygen, converting it into a good leaving group (a hydroxyl group). masterorganicchemistry.com The halide anion then acts as a nucleophile, attacking one of the adjacent benzylic carbons (C-4a or C-5a), leading to the opening of the ring. This results in the formation of a substituted biphenyl (B1667301) derivative containing a phenol (B47542) and a bromo- or iodo-substituted aromatic ring. This type of reaction fundamentally alters the tricyclic xanthene skeleton.

Mechanistic Investigations of Reactions Involving 2 Bromo 6 Methyl 9 Methylene 9h Xanthene

Elucidation of Reaction Mechanisms for Xanthene Core Formation

The synthesis of the xanthene core typically involves the acid-catalyzed condensation of a phenol (B47542) or naphthol derivative with an aldehyde or a related carbonyl compound, followed by cyclization. mdpi.com For a molecule like 2-bromo-6-methyl-9-methylene-9H-xanthene, a plausible synthetic route would involve the reaction of a suitably substituted diphenyl ether derivative or the condensation of a substituted phenol with a formaldehyde (B43269) equivalent.

A general mechanism for the formation of the xanthene nucleus often proceeds through the following key steps:

Electrophilic Aromatic Substitution: The reaction is often initiated by the acid-catalyzed generation of an electrophile from a carbonyl compound. This electrophile then attacks the electron-rich aromatic ring of a phenol or naphthol derivative.

Formation of a Diarylmethylene Intermediate: The initial substitution is followed by a second electrophilic attack on another aromatic ring, leading to the formation of a diarylmethylene intermediate.

Cyclization via Ether Linkage: The final step involves an intramolecular cyclization, where a hydroxyl group from one of the aromatic rings attacks the carbocationic center of the diarylmethylene bridge, forming the central pyran ring of the xanthene core. Subsequent dehydration yields the xanthene derivative. wpmucdn.com

In the context of synthesizing 9-substituted xanthenes, an alternative pathway involves the reaction of ortho-hydroxychalcones with arynes. This process is believed to occur via a tandem intermolecular nucleophilic attack of the phenoxide on the aryne, followed by an intramolecular Michael addition. nih.gov

For the synthesis of related tetrahydrobenzo[a]xanthen-11-one derivatives, a one-pot, three-component reaction is commonly employed. This reaction, involving an aldehyde, 2-naphthol, and dimedone, is thought to proceed through a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization and dehydration. mdpi.com A proposed mechanism for this type of reaction is detailed below:

| Step | Description | Intermediate |

| 1 | The catalyst activates the aldehyde, which then undergoes a Knoevenagel condensation with dimedone. | Knoevenagel intermediate |

| 2 | 2-naphthol undergoes a Michael addition to the Knoevenagel intermediate. | Michael adduct |

| 3 | Intramolecular cyclization occurs through the nucleophilic attack of the alkoxide ion on a carbonyl carbon. | Cyclic intermediate |

| 4 | Dehydration of the cyclic intermediate yields the final xanthene product. | Tetrahydrobenzo[a]xanthen-11-one |

This table illustrates a generalized mechanism for the formation of a xanthene derivative and is based on analogous syntheses.

Mechanistic Studies of Substituent Interconversions and Derivatizations

The functional groups present on the this compound scaffold, namely the bromo, methyl, and methylene (B1212753) substituents, offer various possibilities for further derivatization.

The bromine atom at the 2-position is a versatile handle for a range of cross-coupling reactions. For instance, Suzuki, Heck, and Sonogashira couplings could be employed to introduce new carbon-carbon bonds, allowing for the synthesis of a diverse library of derivatives. The mechanisms of these palladium-catalyzed reactions are well-established and involve oxidative addition, transmetalation (for Suzuki and related couplings), migratory insertion, and reductive elimination.

The exocyclic methylene group at the 9-position is a site of potential reactivity. It can undergo various addition reactions, such as hydrogenation to form a 9-methyl derivative, or cycloaddition reactions. The reactivity of this double bond would be influenced by the electronic properties of the xanthene ring system.

Transition State Analysis in Key Synthetic Steps

Detailed transition state analysis for the synthesis of this compound is not available. However, computational studies on related xanthene derivatives provide insights into the energetics of the synthetic process. Density Functional Theory (DFT) calculations are often used to model the geometries and energies of reactants, intermediates, transition states, and products. goums.ac.ir

For the acid-catalyzed cyclization step in xanthene synthesis, the transition state would likely involve the formation of a new C-O bond, with the positive charge being delocalized over the developing pyran ring and the adjacent aromatic systems. The energy barrier for this step would be influenced by the stability of the carbocation intermediate and the nucleophilicity of the attacking hydroxyl group. Computational studies on similar systems can help in understanding the geometric parameters and the electronic structure of such transition states. researchgate.net

In ultrasound-assisted syntheses of dibenzo[a,j]xanthenes, it is proposed that the energy supplied by ultrasonic waves, in combination with an acid catalyst, provides the necessary activation energy for the reactants to overcome the transition state barrier at room temperature. nih.gov

Kinetic and Thermodynamic Aspects of Reactions

The kinetics of xanthene synthesis are influenced by several factors, including the nature of the reactants, the catalyst used, the solvent, and the reaction temperature. In many reported syntheses of xanthene derivatives, the reactions are carried out under reflux conditions, suggesting that they require a significant activation energy. goums.ac.ir The use of efficient catalysts can significantly increase the reaction rate and allow the reaction to proceed under milder conditions. nih.gov

Kinetic studies on the inhibition of enzymes by halogenated xanthene dyes have been reported, revealing mechanisms of both reversible and irreversible inhibition. nih.gov While not directly related to the synthesis of the xanthene core, these studies highlight the reactivity of the xanthene scaffold and the potential for kinetic investigations to elucidate reaction mechanisms.

Spectroscopic and Structural Characterization Methodologies for 2 Bromo 6 Methyl 9 Methylene 9h Xanthene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 2-bromo-6-methyl-9-methylene-9H-xanthene, a combination of one-dimensional and two-dimensional NMR experiments would provide an unambiguous assignment of all proton and carbon signals.

Proton NMR (¹H NMR) for Proton Environments and Coupling Patterns

The ¹H NMR spectrum of this compound is expected to reveal distinct signals for each unique proton environment. The aromatic region would display a complex pattern of multiplets corresponding to the protons on the two benzene (B151609) rings. The presence of the bromine atom and the methyl group would influence the chemical shifts of the adjacent aromatic protons. The exocyclic methylene (B1212753) group (=CH₂) would likely appear as two distinct singlets or a pair of doublets (if coupled to each other, which is less likely in this specific case), and the methyl group (-CH₃) would present as a singlet, typically in the upfield region of the spectrum. Spin-spin coupling patterns between adjacent aromatic protons would be crucial in determining their relative positions.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.0 | Multiplets |

| Methylene (=CH₂) | 5.0 - 5.5 | Singlets |

| Methyl (-CH₃) | 2.3 - 2.5 | Singlet |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. For this compound, distinct signals would be expected for the quaternary carbons (including those bonded to bromine, oxygen, and the methyl group, as well as the bridgehead carbons), the aromatic CH carbons, the exocyclic methylene carbon, and the methyl carbon. The carbon atom attached to the electronegative bromine atom would be significantly deshielded and appear at a characteristic downfield shift.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Type | Predicted Chemical Shift (ppm) |

| Aromatic C-Br | 115 - 125 |

| Aromatic C-O | 150 - 160 |

| Aromatic C-H | 110 - 135 |

| Quaternary Aromatic C | 120 - 150 |

| Methylene (=CH₂) | 100 - 110 |

| Olefinic Quaternary C= | 140 - 150 |

| Methyl (-CH₃) | 20 - 25 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

To definitively assign all proton and carbon signals and establish the connectivity within the molecule, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy) would reveal correlations between spin-coupled protons, confirming the connectivity of protons on the aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbon atoms they are attached to.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₅H₁₁BrO), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula. The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the bromine atom (approximately equal abundance of ⁷⁹Br and ⁸¹Br isotopes), resulting in two peaks of nearly equal intensity separated by two mass units. Analysis of the fragmentation pattern would offer further structural insights, potentially showing the loss of a bromine atom, a methyl group, or other characteristic fragments of the xanthene core.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Groups

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy : The IR spectrum of this compound would show characteristic absorption bands. These would include C-H stretching vibrations for the aromatic and methyl groups (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), C=C stretching vibrations for the aromatic rings and the exocyclic double bond (in the 1450-1650 cm⁻¹ region), and the C-O-C stretching of the xanthene ether linkage (typically around 1200-1250 cm⁻¹). The C-Br stretching vibration would appear in the fingerprint region at lower wavenumbers. Fourier-transform infrared (FTIR) spectroscopy has been noted to confirm the presence of the methylene group through its characteristic C-H stretching vibrations. vulcanchem.com

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. It would confirm the substitution pattern on the xanthene core and reveal the planarity or any distortion of the tricyclic system. Furthermore, X-ray crystallography would elucidate the intermolecular packing forces, such as van der Waals interactions or potential halogen bonding, in the crystal lattice.

Theoretical and Computational Studies of 2 Bromo 6 Methyl 9 Methylene 9h Xanthene

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the fundamental properties of molecules from first principles.

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Prediction

DFT is a cornerstone of modern computational chemistry, used to determine the optimized molecular geometry, electronic ground state, and distribution of electron density. Such calculations would yield critical data on bond lengths, bond angles, and dihedral angles for 2-bromo-6-methyl-9-methylene-9H-xanthene. From the electron density, one could derive reactivity descriptors like electrostatic potential maps, which indicate sites susceptible to electrophilic or nucleophilic attack. Parameters such as chemical hardness, softness, and electronegativity help in quantifying the molecule's stability and reactivity. However, no published studies containing this specific DFT analysis for this compound are available.

Time-Dependent DFT (TD-DFT) for Excited State Properties and Spectroscopic Correlation

TD-DFT is the method of choice for investigating the behavior of molecules upon electronic excitation, for instance, by absorption of light. This analysis predicts electronic transition energies, which correspond to UV-Visible absorption spectra, and oscillator strengths, which relate to the intensity of absorption bands. A TD-DFT study on this compound would elucidate its photophysical properties, which is crucial for applications in dyes, sensors, or photodynamic therapy. This specific information is not present in the available literature.

Molecular Orbital (MO) Analysis (e.g., Frontier Molecular Orbitals)

The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is vital for predicting a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. While this analysis has been performed for other bromo-substituted xanthene derivatives, showing how substituents influence the orbital energies, specific data tables and visualizations for this compound are absent from scientific databases. nih.gov

Reaction Mechanism Simulations and Energetic Profiles

Computational simulations can map out the entire pathway of a chemical reaction, identifying transition states and intermediates. This provides a step-by-step understanding of how reactants are converted to products and allows for the calculation of activation energies, which determine reaction rates. For a molecule like this compound, this could involve studying its synthesis or its degradation pathways. No such mechanistic simulations for this specific compound have been published.

In Silico Design of Novel Xanthene Derivatives with Tailored Reactivity

In silico (computational) design uses the principles of computational chemistry to rationally design new molecules with desired properties. Starting from a parent structure like this compound, modifications could be systematically evaluated to enhance a specific property, such as biological activity or material performance. This predictive approach accelerates the discovery of new functional molecules. This area of research has not yet been specifically applied to this compound in the reviewed literature.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. These simulations can provide insight into the conformational flexibility of this compound and its interactions with its environment, such as a solvent or a biological receptor. MD is particularly useful for understanding how a molecule behaves in a complex, dynamic system. There are currently no available MD simulation studies focused on this compound.

Future Research Directions and Emerging Trends in Substituted Xanthene Chemistry

Development of Highly Efficient and Selective Catalytic Systems for Xanthene Synthesis and Modification

The development of new catalytic systems is paramount for the efficient and selective synthesis of complex xanthene derivatives. Future research will likely focus on several key areas:

Earth-Abundant Metal Catalysis: While precious metals have been instrumental in many synthetic transformations, there is a growing emphasis on the use of catalysts based on earth-abundant and non-toxic metals like iron, copper, and zinc. rsc.orgtandfonline.com These catalysts offer a more sustainable and cost-effective approach to xanthene synthesis. For instance, copper-immobilized on amine-modified NaY zeolite has been shown to be a highly efficient and reusable catalyst for xanthene synthesis. chemmethod.comresearchgate.netchemmethod.com

Photoredox and Electrocatalysis: The use of light and electricity as driving forces for chemical reactions is a rapidly expanding field. Photoredox and electrochemical methods can enable novel transformations and provide access to highly reactive intermediates under mild conditions, opening up new avenues for the synthesis and modification of xanthenes.

Nanocatalysis: Nanomaterials, with their high surface area and unique electronic properties, are emerging as powerful catalysts. tandfonline.com Magnetic nanocatalysts, for example, offer the advantage of easy separation and recyclability, contributing to greener synthetic processes. mdpi.com

| Catalyst Type | Advantages | Representative Metals/Systems |

| Earth-Abundant Metal Catalysts | Cost-effective, low toxicity, sustainable | Fe, Cu, Zn, Ni |

| Photoredox/Electrocatalysts | Mild reaction conditions, unique reactivity | Ru/Ir photoredox catalysts, electrochemical cells |

| Nanocatalysts | High activity, recyclability, tunable properties | Magnetic nanoparticles, metal-organic frameworks (MOFs) |

Chemo- and Regioselective Transformations of Complex Xanthene Derivatives

As the complexity of target xanthene molecules increases, the need for highly selective synthetic methods becomes more critical. Future research will be directed towards achieving precise control over chemical reactions at specific sites within a molecule.

Late-Stage Functionalization: The ability to introduce functional groups into a complex molecule at a late stage of the synthesis is highly desirable as it allows for the rapid generation of analogues for structure-activity relationship studies. Methodologies that enable the selective C-H functionalization of the xanthene core are of particular interest.

Orthogonal Protecting Group Strategies: For the synthesis of multifunctional xanthenes, the development of robust and orthogonal protecting group strategies is essential. This will allow for the selective modification of different functional groups within the same molecule without interfering with other parts of the structure.

Multi-component Reactions: One-pot multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules. mdpi.com The design of new MCRs for the construction of diverse xanthene libraries is a promising area of future research.

Integration with Flow Chemistry and Automated Synthesis

The integration of synthetic chemistry with automated technologies is revolutionizing the way molecules are made. Flow chemistry, in particular, offers several advantages over traditional batch processes, including improved safety, scalability, and the ability to perform reactions under conditions that are not accessible in batch. researchgate.netbeilstein-journals.orgfu-berlin.de

Telescoped Synthesis: Flow chemistry enables the "telescoping" of multiple reaction steps into a single continuous process, eliminating the need for isolation and purification of intermediates. mit.edu This can significantly shorten the time required to synthesize a target molecule.

High-Throughput Experimentation: Automated synthesis platforms can be used to rapidly screen a large number of reaction conditions, accelerating the optimization of new synthetic methods. researchgate.net

Machine Learning-Assisted Synthesis: The combination of automated synthesis with machine learning algorithms has the potential to predict the outcome of reactions and even to design new synthetic routes. researchgate.netmit.edu

Computational Chemistry-Guided Synthesis and Materials Design

Computational chemistry has become an indispensable tool in modern chemical research. Theoretical calculations can provide valuable insights into reaction mechanisms, predict the properties of molecules, and guide the design of new synthetic targets.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be used to study the intricate details of reaction mechanisms, helping chemists to understand the factors that control selectivity and reactivity. researchgate.net This knowledge can then be used to design more efficient and selective catalysts and reaction conditions.

In Silico Screening: Computational methods can be used to predict the electronic, optical, and biological properties of virtual libraries of xanthene derivatives. digitellinc.com This allows for the in silico screening of large numbers of compounds to identify those with the most promising properties for a particular application, thereby prioritizing synthetic efforts.

Materials by Design: By understanding the structure-property relationships of xanthene-based materials, computational chemistry can be used to design new materials with tailored properties for applications such as organic light-emitting diodes (OLEDs), solar cells, and fluorescent probes. rsc.org

Exploration of Novel Reaction Pathways and Rearrangements

The discovery of new chemical reactions is a fundamental driver of progress in organic synthesis. The exploration of novel reaction pathways and molecular rearrangements involving the xanthene scaffold will continue to be a vibrant area of research.

Cascade Reactions: Cascade reactions, in which multiple bonds are formed in a single synthetic operation, offer an elegant and efficient way to build molecular complexity. The design of new cascade reactions for the synthesis of polycyclic xanthene-containing structures is a challenging but rewarding goal.

Unconventional Bond Activations: The development of methods for the activation of traditionally unreactive bonds, such as C-H and C-O bonds, will open up new possibilities for the synthesis and functionalization of xanthenes.

Photochemical and Thermal Rearrangements: The study of photochemical and thermal rearrangements of xanthene derivatives can lead to the discovery of novel molecular architectures and provide access to otherwise difficult-to-synthesize compounds. The photolysis of diazoalkanes, for instance, can lead to novel reaction pathways. researchgate.net

Q & A

Basic: What synthetic strategies are effective for preparing 2-bromo-6-methyl-9-methylene-9H-xanthene?

Methodological Answer:

The synthesis typically involves functionalizing the xanthene core through sequential alkylation and bromination. A plausible route starts with 3,6-dihydroxy-9H-xanthen-9-one (prepared via acid-catalyzed cyclization of 2,2',4,4'-tetrahydroxybenzophenone) . Subsequent alkylation introduces the methyl group at position 6 using methyl iodide under basic conditions. Bromination at position 2 can be achieved using N-bromosuccinimide (NBS) in a polar solvent like DMF. The 9-methylene group is introduced via Grignard reactions, such as treatment with methylene magnesium bromide, followed by acid quenching . Key parameters include temperature control (0–5°C for bromination) and inert atmosphere for Grignard steps. Yields for analogous xanthene derivatives range from 70% to 82% .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR are essential for confirming substitution patterns. For example, the methyl group at position 6 appears as a singlet (~δ 2.3 ppm), while the 9-methylene proton resonates as a doublet (δ 4.8–5.2 ppm) due to coupling with adjacent aromatic protons .

- IR Spectroscopy: Confirms functional groups; the carbonyl (C=O) stretch (if present in intermediates) appears at ~1650 cm, while C-Br vibrations are observed at 550–650 cm .

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) verifies the molecular ion peak (e.g., [M+H] for CHBrO) and fragments corresponding to bromine loss .

Advanced: How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer:

X-ray crystallography using programs like SHELXL or ORTEP-3 is critical for resolving ambiguities in substituent orientation. For example:

- Twinning Challenges: If the crystal exhibits twinning (common in xanthene derivatives due to planar geometry), use the TWIN command in SHELXL with a BASF parameter to refine twin fractions .

- Disorder Modeling: The 9-methylene group may exhibit rotational disorder. Refine occupancy ratios using PART commands and apply restraints (e.g., SIMU) to stabilize geometry .

- Validation: Cross-check with PLATON’s ADDSYM to detect missed symmetry and validate hydrogen bonding (e.g., C–H⋯O interactions) .

Advanced: How to address discrepancies between experimental and computational NMR data?

Methodological Answer:

Discrepancies often arise from dynamic effects or solvent interactions. To resolve:

Solvent Correction: Use reference data (e.g., NIST Chemistry WebBook ) to adjust for solvent shifts (e.g., DMSO-d upfield shifts).

DFT Calculations: Perform geometry optimization (B3LYP/6-31G*) and NMR chemical shift prediction with Gaussian or ORCA. Compare calculated vs. experimental shifts for diagnostic protons (e.g., methylene or brominated positions) .

2D NMR: Employ H-C HSQC and HMBC to confirm connectivity. For example, HMBC correlations between the methyl group (δ 2.3 ppm) and adjacent carbons can validate substitution at position 6 .

Advanced: What strategies optimize bromination selectivity in the xanthene core?

Methodological Answer:

Selective bromination at position 2 requires careful control of electronic and steric factors:

- Directing Groups: Install electron-donating groups (e.g., methyl at position 6) to activate position 2 for electrophilic substitution.

- Reagent Choice: Use NBS in acetic acid for regioselectivity, as Br generation favors electron-rich aromatic positions .

- Temperature: Conduct reactions at 0–5°C to minimize polybromination. Monitor progress via TLC (silica gel, hexane/ethyl acetate 7:3) .

- Alternative Routes: If selectivity fails, employ directed ortho-metalation (DoM) using a directing group (e.g., trimethylsilyl) followed by quenching with Br .

Advanced: How to mitigate decomposition during purification of this compound?

Methodological Answer:

The bromine and methylene groups increase susceptibility to light/temperature-induced degradation. Strategies include:

- Chromatography: Use amber glassware and silica gel deactivated with 1% triethylamine to minimize acid-catalyzed decomposition .

- Crystallization: Optimize solvent polarity (e.g., dichloromethane/hexane) to achieve rapid crystallization, reducing exposure to deleterious conditions .

- Storage: Store under argon at –20°C in dark vials. Confirm stability via periodic HPLC analysis (C18 column, acetonitrile/water gradient) .

Advanced: How to analyze tautomeric or conformational dynamics in solution?

Methodological Answer:

The 9-methylene group may exhibit rotational flexibility. To study this:

- VT-NMR: Perform variable-temperature H NMR (e.g., –60°C to 60°C in CDCl). Signal coalescence at specific temperatures indicates energy barriers for rotation .

- DFT Calculations: Compare energy profiles of different conformers. For example, calculate the barrier for methylene rotation using transition-state optimization .

- NOESY: Detect spatial proximity between methylene protons and adjacent aromatic protons to infer dominant conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.